molecular formula C21H23N7O3 B2548296 1-(2,3-dihydro-1H-inden-1-yl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide CAS No. 2034393-25-2

1-(2,3-dihydro-1H-inden-1-yl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2548296
CAS No.: 2034393-25-2
M. Wt: 421.461
InChI Key: MYLOHUMKQMZJCX-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-1-yl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H23N7O3 and its molecular weight is 421.461. The purity is usually 95%.
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Biological Activity

The compound 1-(2,3-dihydro-1H-inden-1-yl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide is a novel synthetic molecule that incorporates multiple pharmacophoric elements. Its structure combines a dihydroindene moiety, oxadiazole, and triazole rings, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N6O3C_{19}H_{22}N_{6}O_{3} with a molecular weight of approximately 350.4 g/mol. The presence of oxadiazole and triazole groups suggests potential for significant biological activity due to their roles in medicinal chemistry.

Anticancer Activity

Research has indicated that compounds containing oxadiazole and triazole moieties exhibit anticancer properties. The hybridization of these structures in the target compound may enhance its ability to inhibit cancer cell proliferation by interacting with key enzymes involved in tumor growth.

Case Study:
A study demonstrated that similar oxadiazole derivatives showed inhibition against various cancer cell lines through mechanisms such as:

  • Inhibition of telomerase activity , which is crucial for cancer cell immortality.
  • Interaction with histone deacetylases (HDAC) , leading to altered gene expression profiles conducive to apoptosis in cancer cells .

Antimicrobial Activity

The oxadiazole ring has been recognized for its antimicrobial properties. Compounds similar to the target structure have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings:
A series of synthesized oxadiazole derivatives exhibited broad-spectrum antimicrobial activity. For instance:

  • Compounds with electron-withdrawing groups at specific positions demonstrated enhanced efficacy against bacterial strains .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects can be attributed to the presence of the oxadiazole moiety. Research indicates that derivatives containing this group can significantly reduce inflammation markers in various models.

Experimental Evidence:
In a carrageenan-induced rat paw edema model, certain oxadiazole derivatives exhibited substantial reductions in swelling, indicating strong anti-inflammatory properties .

Structure–Activity Relationship (SAR)

The biological activity of the compound can be influenced by structural modifications. Key observations include:

  • Substitution patterns on the triazole and oxadiazole rings significantly affect potency. For example, introducing methyl or halogen groups can enhance solubility and receptor affinity.
SubstituentEffect on Activity
MethylIncreased anticancer potency
HalogensEnhanced antimicrobial activity

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives containing oxadiazole and triazole moieties exhibit significant antimicrobial activity. For example:

  • Oxadiazoles have been shown to possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Triazoles are often utilized in antifungal treatments due to their effectiveness against various fungal pathogens.

Anticancer Activity

The incorporation of oxadiazole and triazole structures in drug design has been linked to anticancer effects:

  • Studies have demonstrated that compounds with these heterocycles can inhibit cancer cell proliferation by targeting specific enzymes involved in DNA synthesis .
  • The dual action of these compounds on microbial and cancerous cells makes them valuable in therapeutic applications.

Synthesis and Evaluation

A notable study synthesized a series of 2,5-disubstituted oxadiazoles and evaluated their biological activities. The findings indicated that certain derivatives exhibited comparable or superior activity to existing antibiotics:

  • Compounds were screened for antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported between 0.20 to 0.40 mg/cm³ .

Structure-Activity Relationship (SAR)

The SAR studies highlighted how modifications on the oxadiazole ring influence biological activity:

  • The presence of various substituents on the oxadiazole core significantly enhances the antimicrobial potency of these compounds .

Data Tables

CompoundStructureActivityMIC (mg/cm³)
3cStructureAntibacterial0.20 - 0.40
3dStructureAntibacterial0.20 - 0.40
3iStructureAntifungal0.40 - 0.60

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-1-yl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O3/c1-13-23-21(31-25-13)17-12-27(26-24-17)9-8-22-20(30)15-10-19(29)28(11-15)18-7-6-14-4-2-3-5-16(14)18/h2-5,12,15,18H,6-11H2,1H3,(H,22,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLOHUMKQMZJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3CC(=O)N(C3)C4CCC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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